Cas no 2248214-45-9 ((2S)-2-(Oxan-2-yl)propan-1-amine)

(2S)-2-(Oxan-2-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
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- 2248214-45-9
- (2S)-2-(Oxan-2-yl)propan-1-amine
- EN300-6507818
-
- インチ: 1S/C8H17NO/c1-7(6-9)8-4-2-3-5-10-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1
- InChIKey: MSDIIEYEAUJKKR-JAMMHHFISA-N
- ほほえんだ: O1CCCCC1[C@@H](C)CN
計算された属性
- せいみつぶんしりょう: 143.131014166g/mol
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 95.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 35.2Ų
(2S)-2-(Oxan-2-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6507818-5.0g |
(2S)-2-(oxan-2-yl)propan-1-amine |
2248214-45-9 | 95.0% | 5.0g |
$3687.0 | 2025-03-14 | |
Enamine | EN300-6507818-0.25g |
(2S)-2-(oxan-2-yl)propan-1-amine |
2248214-45-9 | 95.0% | 0.25g |
$1170.0 | 2025-03-14 | |
Enamine | EN300-6507818-2.5g |
(2S)-2-(oxan-2-yl)propan-1-amine |
2248214-45-9 | 95.0% | 2.5g |
$2492.0 | 2025-03-14 | |
Enamine | EN300-6507818-0.5g |
(2S)-2-(oxan-2-yl)propan-1-amine |
2248214-45-9 | 95.0% | 0.5g |
$1221.0 | 2025-03-14 | |
Enamine | EN300-6507818-10.0g |
(2S)-2-(oxan-2-yl)propan-1-amine |
2248214-45-9 | 95.0% | 10.0g |
$5467.0 | 2025-03-14 | |
Enamine | EN300-6507818-0.05g |
(2S)-2-(oxan-2-yl)propan-1-amine |
2248214-45-9 | 95.0% | 0.05g |
$1068.0 | 2025-03-14 | |
Enamine | EN300-6507818-1.0g |
(2S)-2-(oxan-2-yl)propan-1-amine |
2248214-45-9 | 95.0% | 1.0g |
$1272.0 | 2025-03-14 | |
Enamine | EN300-6507818-0.1g |
(2S)-2-(oxan-2-yl)propan-1-amine |
2248214-45-9 | 95.0% | 0.1g |
$1119.0 | 2025-03-14 |
(2S)-2-(Oxan-2-yl)propan-1-amine 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
(2S)-2-(Oxan-2-yl)propan-1-amineに関する追加情報
Introduction to (2S)-2-(Oxan-2-yl)propan-1-amine and Its Significance in Modern Chemical Research
(2S)-2-(Oxan-2-yl)propan-1-amine, with the CAS number 2248214-45-9, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, holds promise for various applications in drug development and biochemical studies. The presence of an oxan-2-yl group in its molecular structure contributes to its distinct chemical properties, making it a subject of interest for researchers exploring novel therapeutic agents.
The compound's stereochemistry, specifically the (2S) configuration, plays a crucial role in determining its biological activity. In recent years, there has been a growing emphasis on the development of enantiomerically pure compounds due to their enhanced specificity and reduced side effects in pharmaceutical applications. (2S)-2-(Oxan-2-yl)propan-1-amine exemplifies this trend, as its specific stereochemical arrangement allows for targeted interactions with biological targets.
Recent studies have highlighted the potential of (2S)-2-(Oxan-2-yl)propan-1-amine in the development of novel drugs. Its structural motif is reminiscent of several bioactive molecules that have shown efficacy in treating various diseases. For instance, researchers have explored its potential as a precursor in the synthesis of protease inhibitors, which are critical in managing conditions such as cancer and inflammation. The oxan-2-yl group, known for its ability to mimic natural amino acid structures, enhances the compound's binding affinity to biological receptors.
In addition to its role in drug development, (2S)-2-(Oxan-2-yl)propan-1-amine has been investigated for its applications in biochemical research. Its unique structure provides a valuable tool for studying enzyme mechanisms and substrate recognition. By incorporating this compound into experimental models, scientists can gain insights into how enzymes interact with different substrates, which is essential for understanding metabolic pathways and developing new therapeutic strategies.
The synthesis of (2S)-2-(Oxan-2-yl)propan-1-amine presents both challenges and opportunities for chemists. The stereocontrolled synthesis of chiral molecules is a complex task that requires precise methodologies. However, advancements in asymmetric catalysis have made it possible to produce enantiomerically pure compounds more efficiently. These advancements have not only facilitated the synthesis of (2S)-2-(Oxan-2-yl)propan-1-amine but also opened new avenues for the development of other chiral drugs.
The compound's potential extends beyond pharmaceutical applications. It has been explored as a building block for more complex molecules in organic synthesis. The versatility of (2S)-2-(Oxan-2-yl)propan-1-amine lies in its ability to undergo various chemical transformations while retaining its stereochemical integrity. This property makes it an invaluable asset in synthetic chemistry, enabling the creation of novel compounds with tailored biological activities.
Current research trends indicate that (2S)-2-(Oxan-2-yl)propan-1-amine will continue to be a focal point in chemical biology and pharmaceutical science. The increasing demand for targeted therapies and personalized medicine underscores the importance of developing innovative compounds like this one. As our understanding of molecular interactions deepens, so too will the applications of (2S)-2-(Oxan-2-yll)propan-l-amine in addressing complex diseases.
The future prospects for this compound are promising, with ongoing studies focusing on optimizing its synthetic routes and exploring new therapeutic possibilities. Collaborative efforts between chemists, biologists, and pharmacologists are essential to harnessing its full potential. By leveraging interdisciplinary approaches, researchers can unlock new insights into disease mechanisms and develop more effective treatments.
In conclusion, (2S)- )))))))))))))) ( Oxan-
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